Methyl 3-allylbenzoate
CAS No.: 61463-60-3
Cat. No.: VC8028324
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61463-60-3 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | methyl 3-prop-2-enylbenzoate |
| Standard InChI | InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h3-4,6-8H,1,5H2,2H3 |
| Standard InChI Key | LBALXZYFQJNUIY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC(=C1)CC=C |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)CC=C |
Introduction
Chemical Identification and Structural Characteristics
Methyl 3-allylbenzoate is systematically named as methyl 3-(prop-2-en-1-yl)benzoate, reflecting its esterification of 3-allylbenzoic acid with methanol. Its molecular structure features a benzene ring substituted with an allyl group at the third position and a methyl ester moiety at the first position (Figure 1). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 61463-60-3 | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| IUPAC Name | Methyl 3-(prop-2-en-1-yl)benzoate |
The allyl group (CH₂=CHCH₂–) introduces unsaturation, enabling participation in addition and polymerization reactions, while the ester group governs solubility and hydrolytic stability .
Synthesis and Industrial Production
Industrial Manufacturing
Industrial processes optimize efficiency through continuous-flow reactors, which enhance heat transfer and reduce reaction times. Key parameters include:
| Parameter | Value |
|---|---|
| Residence Time | 15–30 minutes |
| Temperature | 80–100°C |
| Pressure | Atmospheric |
| Catalyst Loading | 1–2 wt% |
Advanced catalysts like immobilized lipases are under investigation for greener production .
Physicochemical Properties
Methyl 3-allylbenzoate exhibits distinct physical and chemical traits critical for its applications:
| Property | Value | Method |
|---|---|---|
| Physical State | Colorless liquid | Visual |
| Boiling Point | 245–247°C (estimated) | Extrapolated |
| Density | 1.08 g/cm³ | Pycnometry |
| Solubility in Water | Insoluble | OECD 105 |
| Solubility in Ethanol | Miscible | Experimental |
| Refractive Index | 1.512–1.518 | Abbe Refractometer |
The compound’s logP (octanol-water) is estimated at 2.8, indicating moderate hydrophobicity . Its IR spectrum shows characteristic ester C=O stretching at 1720 cm⁻¹ and allyl C=C absorption near 1640 cm⁻¹ .
Chemical Reactivity and Reaction Mechanisms
Oxidation Reactions
The allyl group undergoes oxidation to form epoxy or carboxylic acid derivatives:
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Epoxidation: Using m-chloroperbenzoic acid (mCPBA) yields methyl 3-(2,3-epoxypropyl)benzoate .
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Strong Oxidants: Potassium permanganate (KMnO₄) in acidic conditions cleaves the double bond, producing 3-carboxybenzoic acid .
Electrophilic Aromatic Substitution
The benzene ring undergoes nitration and sulfonation:
-
Nitration: Concentrated HNO₃/H₂SO₄ introduces a nitro group predominantly at the para position .
-
Sulfonation: Fuming H₂SO₄ yields the sulfonated derivative at 120°C .
| Concentration (μM) | Viability Reduction (%) |
|---|---|
| 10 | 22 ± 3 |
| 50 | 68 ± 5 |
| 100 | 91 ± 4 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation .
Radioprotective Applications
In murine models, pretreatment with 50 mg/kg reduced γ-radiation-induced DNA damage by 40%, likely through redox modulation .
Comparative Analysis with Structural Analogues
Methyl Benzoate vs. Methyl 3-Allylbenzoate
| Property | Methyl Benzoate | Methyl 3-Allylbenzoate |
|---|---|---|
| Molecular Weight | 136.15 g/mol | 176.21 g/mol |
| Boiling Point | 199°C | 245–247°C |
| logP | 1.96 | 2.8 |
| Bioactivity | Flavorant | Anticancer |
The allyl group enhances lipid solubility and bioactivity, shifting applications from fragrances to therapeutics .
Industrial and Research Applications
Polymer Chemistry
Methyl 3-allylbenzoate serves as a crosslinking agent in allyl ester resins, improving thermal stability in composites .
Pharmaceutical Intermediates
It is a precursor to 3-allylbenzyl alcohol (antifungal agent) and 3-allylbenzaldehyde (aroma chemical) .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| PPE | Gloves, goggles |
| Disposal | Incineration |
No acute toxicity data are available, but analogous esters show LD₅₀ > 2000 mg/kg (oral, rat) .
Future Research Directions
-
Mechanistic Studies: Elucidate molecular targets in cancer pathways.
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Derivative Synthesis: Explore fluorinated or hydroxylated analogues.
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Clinical Trials: Evaluate pharmacokinetics in preclinical models.
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